Zelavespib

Description

PU-H71 is a novel heat shock protein 90 (Hsp90) inhibitor[“]. It has shown anticancer activity in pre-clinical trials on triple-negative breast cancer[“]. The expression of Hsp90 is higher in cancer cells than in normal cells, and compared with normal cells, cancer cells are more dependent on Hsp90 for survivalr[“].

In scientific research, PU-H71 has been used in combination with other substances to assess therapeutic potential. For instance, a study combined prodigiosin with PU-H71 to treat the MDA-MB-231 cell line, a model for triple negative breast cancer[“]. The treatment resulted in a decrease of the number of adherent cells with apoptotic effects[“]. It increased the levels of caspases 3,8 and 9 and decreased the levels of mTOR expression[“]. Additionally, there was a remarkable decrease of Hsp90α transcription and expression levels upon treatment with combined therapy[“].

Another study found that PU-H71 could be a promising radiosensitizer for carbon-ion radiotherapy[“]. It was found to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair[“].

Structure

3D Structure

Properties

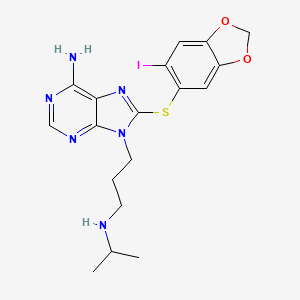

IUPAC Name |

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPVGFZUWFMATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21IN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236288 | |

| Record name | PU-H71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873436-91-0 | |

| Record name | PU-H71 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873436910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zelavespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PU-H71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZELAVESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06IVK87M04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zelavespib (PU-H71): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelavespib (also known as PU-H71) is a potent, purine-scaffold, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4] Unlike therapies that target a single protein, this compound's mechanism of action involves the simultaneous disruption of multiple oncogenic signaling pathways, making it an attractive candidate for cancer treatment.[4][5] This document provides an in-depth technical overview of this compound's core mechanism, its effects on key signaling pathways, and the cellular consequences in cancer models, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is overexpressed in many cancer types, reflecting the cancer cells' increased reliance on its function to maintain the stability of mutated and overexpressed oncoproteins.[3][6] this compound exerts its anticancer effects by binding with high affinity to the ATP-binding pocket located in the N-terminal domain of Hsp90.[1][5] This competitive inhibition blocks the hydrolysis of ATP, which is essential for the Hsp90 chaperone cycle.[1]

The inhibition of Hsp90's ATPase activity locks the chaperone in a non-functional conformation, preventing it from properly folding and stabilizing its client proteins. These destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[5] The concurrent degradation of multiple key oncoproteins cripples the cancer cell's signaling network, ultimately leading to cell cycle arrest and apoptosis.[4][5]

Disruption of Key Oncogenic Signaling Pathways

By promoting the degradation of numerous Hsp90 client proteins, this compound simultaneously impacts several signaling pathways critical for tumorigenesis.[5]

-

Receptor Tyrosine Kinases (RTKs) and Downstream Effectors: this compound induces the dose-dependent degradation of multiple RTKs, including EGFR, HER3, IGF1R, and c-Kit, as well as key downstream signaling molecules like Raf-1 and Akt.[7] The loss of these proteins disrupts the PI3K/Akt/mTOR and MAPK pathways, which are central to regulating cell growth, proliferation, and survival.[5]

-

NF-κB Pathway: In triple-negative breast cancer (TNBC) cells, this compound treatment leads to the proteasome-mediated reduction of IRAK-1 and TBK1 levels.[7] This results in a significant decrease in NF-κB activity, a key pathway for promoting inflammation, cell survival, and chemoresistance.[7]

-

Cell Cycle Control: this compound causes a reduction in the expression of critical cell cycle regulators such as CDK1 and Chk1.[7] This disruption leads to cell cycle arrest, particularly augmenting the percentage of cells in the G2-M phase.[7]

-

DNA Damage Repair: this compound has been shown to inhibit key DNA double-strand break (DSB) repair pathways. It suppresses the protein expression of Rad51 and Ku70, which are essential for the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, respectively.[1][8] This action sensitizes cancer cells to DNA-damaging agents like heavy ion radiation.[8]

Cellular and In Vivo Consequences

The widespread disruption of oncogenic signaling culminates in potent anti-tumor activity both in vitro and in vivo.

-

Inhibition of Cell Growth and Viability: this compound potently suppresses the growth of various cancer cell lines, with IC50 values in the nanomolar range.[7][9] For instance, in triple-negative breast cancer (TNBC) cell lines, it kills a significant portion of the initial cell population at a 1 µM concentration.[7]

-

Induction of Apoptosis: this compound induces apoptosis through multiple mechanisms. It causes the inactivation and downregulation of the anti-apoptotic protein Bcl-xL and induces the mitochondrial pathway of apoptosis mediated by caspase activation.[7]

-

Endoplasmic Reticulum (ER) Stress: At micromolar concentrations, this compound generates ER stress and activates the Unfolded Protein Response (UPR).[7] This is evidenced by the upregulation of ER stress markers like Grp78, Grp94, and CHOP, which can trigger apoptosis in cancer cells while sparing normal cells.[7]

-

Suppression of Invasion: this compound has been shown to markedly suppress the invasion of cancer cells, with high levels of suppression observed at a 1 µM concentration in MDA-MB-231 cells.[7]

-

In Vivo Tumor Regression: In xenograft models of TNBC, administration of this compound led to a 100% complete response, with tumors reduced to scar tissue.[7] This was accompanied by a significant reduction in proliferative and anti-apoptotic molecules within the tumor, a decrease in tumor cell proliferation, and a substantial increase in apoptosis.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines and models.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | Assay | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| MDA-MB-468 | Triple-Negative Breast Cancer | Growth Inhibition | 65 | [7][9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Growth Inhibition | 140 | [7][9] |

| HCC-1806 | Triple-Negative Breast Cancer | Growth Inhibition | 87 | [7][9] |

| SKBr3 | Breast Cancer | Growth Inhibition (SRB) | 50 | [7] |

| MCF7 | Breast Cancer | Hsp90 Inhibition (Her2 level) | 60 |[7] |

Table 2: Downstream Effects of this compound on Protein Expression and Cellular Processes

| Cell Line / Model | Treatment | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| MDA-MB-231 | 0.5 µM this compound | Reduction in NF-κB activity | ~84% | [7] |

| MDA-MB-231 | 1.0 µM this compound | Reduction in NF-κB activity | ~90% | [7] |

| MDA-MB-231 | 1.0 µM this compound | Suppression of cell invasion | ~90% | [7] |

| MDA-MB-231 | 2.5 µM this compound | Upregulation of Grp94 protein | 3.7-fold | [7] |

| MDA-MB-231 | 2.5 µM this compound | Upregulation of Grp78 protein | 4.9-fold | [7] |

| MDA-MB-231 | 2.5 µM this compound | Upregulation of CHOP protein | 48-fold | [7] |

| MDA-MB-468 | 1.0 µM this compound (24h) | Increase in G2-M phase cells | to 69% | [7] |

| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in EGFR | 80% | [7] |

| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in HER3 | 95% | [7] |

| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in Raf-1 | 99% | [7] |

| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in Akt | 80% | [7] |

| MDA-MB-231 Xenograft | 75 mg/kg this compound | Decrease in p-Akt | 65% | [7] |

| MDA-MB-231 Xenograft | 75 mg/kg this compound | Increase in apoptosis | 6-fold |[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound's mechanism of action.

Cell Viability and Growth Inhibition Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP, an indicator of metabolically active cells.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into opaque-walled 96-well microtiter plates at a density of approximately 8x10³ cells per well in 100 µL of medium.[7]

-

Treatment: After allowing cells to adhere, they are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Plates are incubated for a specified time (e.g., 72 hours) at 37°C.[7]

-

Lysis and Signal Generation: Plates are equilibrated to room temperature. An equal volume (100 µL) of CellTiter-Glo® reagent is added to each well.[7]

-

Signal Measurement: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-15 minute incubation at room temperature to stabilize the luminescent signal.[7]

-

Data Acquisition: Luminescence is measured using a microplate reader. The data is used to calculate IC50 values.[7]

Western Blotting for Protein Degradation

This technique is used to detect changes in the levels of specific proteins following drug treatment.

-

Cell Culture and Treatment: Cells are cultured to ~80% confluency and treated with this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Protein Extraction: Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. Proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., Akt, Raf-1, EGFR, CDK1) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry software.

DNA Double-Strand Break (DSB) Repair Assay (γ-H2AX Foci)

This immunofluorescence-based assay visualizes the formation and resolution of DNA DSBs.

-

Cell Culture and Treatment: Cells are grown on coverslips and pre-treated with this compound (e.g., 1 µM) or DMSO for 24 hours.[8]

-

Irradiation: Cells are irradiated with X-rays or heavy ions (e.g., carbon ions) to induce DSBs.[8]

-

Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs. Following washes, a fluorescently-labeled secondary antibody is applied.

-

Microscopy and Analysis: Coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are captured using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted to quantify the extent of DNA damage and the efficiency of repair.[8]

References

- 1. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp90 inhibitors as selective anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Zelavespib (PU-H71): A Deep Dive into its Molecular Architecture and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelavespib, also known as PU-H71, is a potent and selective synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a purine-based small molecule, it has demonstrated significant anti-neoplastic activity across a range of preclinical cancer models. This technical guide provides an in-depth overview of this compound's molecular structure, its mechanism of action, and a summary of its biological activity, supported by quantitative data and detailed experimental methodologies.

Molecular Structure and Properties

This compound is chemically described as 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H21IN6O2S | [2] |

| Molecular Weight | 512.37 g/mol | [1] |

| IUPAC Name | 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine | [2] |

| SMILES | CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | [2] |

| CAS Number | 873436-91-0 | [1] |

| Synonyms | PU-H71, NSC 750424 | [1] |

Mechanism of Action: Targeting the HSP90 Chaperone Machinery

This compound exerts its anti-cancer effects by selectively inhibiting HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.

By binding with high affinity to the ATP-binding pocket in the N-terminus of HSP90, this compound disrupts the chaperone's function.[3] This inhibition leads to the misfolding of HSP90 client proteins, which are subsequently targeted for ubiquitination and proteasomal degradation.[3] This targeted degradation of oncoproteins disrupts multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis.[3]

Biological Activity and Efficacy

This compound has demonstrated potent activity against a wide array of cancer types in both in vitro and in vivo studies. Its efficacy is particularly pronounced in tumors that are highly dependent on HSP90 client proteins.

In Vitro Activity

The inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 51 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [1] |

| HCC-1806 | Triple-Negative Breast Cancer | 87 | [1] |

| K562 | Chronic Myelogenous Leukemia | 130 | [5] |

| Mia-PaCa-2 | Pancreatic Cancer | 150 | [5] |

| SKBr3 | Breast Cancer | 50 | [1] |

| MCF7 | Breast Cancer | 60 | [1] |

| Glioma Cells (sensitive) | Glioblastoma | 100-500 | [6] |

| Glioma Cells (less sensitive) | Glioblastoma | 1000-1500 | [6] |

In Vivo Activity

Preclinical studies in xenograft models have shown significant tumor growth inhibition and even complete responses upon treatment with this compound.

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 75 mg/kg daily | 100% complete response, tumors reduced to scar tissue after 37 days | [1] |

| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 75 mg/kg, 3 times/week | 96% inhibition of tumor growth | [1] |

| Ewing Sarcoma Xenograft | Ewing Sarcoma | Not Specified | Significant reduction in tumor growth and metastatic burden | [4] |

| Farage, OCI-Ly7, SU-DHL4 Xenografts | B-cell Lymphoma | 75 mg/kg | Decreased abundance of c-Raf, Akt, and NEMO; increased apoptosis | [7] |

Impact on Cellular Signaling Pathways

By promoting the degradation of a multitude of HSP90 client proteins, this compound disrupts several critical oncogenic signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. Akt is a well-established HSP90 client protein. This compound treatment leads to the degradation of Akt, resulting in the inhibition of downstream pro-survival signals and the induction of apoptosis.[8]

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Key components of this pathway, such as RAF-1, are HSP90 client proteins. This compound-mediated degradation of RAF-1 disrupts the entire signaling cascade, leading to reduced cancer cell proliferation.

JAK/STAT Pathway

The JAK/STAT signaling pathway is frequently hyperactivated in various cancers and plays a role in cell proliferation, survival, and immune evasion. JAK kinases are known HSP90 client proteins. Inhibition of HSP90 by this compound leads to the degradation of JAKs, thereby suppressing STAT activation and the transcription of target genes involved in tumorigenesis.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the activity of this compound.

HSP90 Binding Assay (Competitive Displacement)

This assay measures the ability of a compound to displace a fluorescently labeled HSP90 inhibitor, thereby determining its binding affinity.

Materials:

-

Purified recombinant human HSP90 protein

-

Fluorescently labeled HSP90 probe (e.g., Cy3B-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40)

-

96-well black microtiter plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of purified HSP90 protein and the fluorescent probe to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at 4°C for 24 hours on a shaker.

-

Measure the fluorescence polarization (FP) in each well using a plate reader.

-

Calculate the concentration of this compound required to displace 50% of the fluorescent probe (EC50) by fitting the data to a sigmoidal dose-response curve.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Annexin-binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Client Protein Degradation

This technique is used to detect and quantify the levels of specific HSP90 client proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Conclusion

This compound (PU-H71) is a promising HSP90 inhibitor with a well-defined molecular structure and a clear mechanism of action. Its ability to induce the degradation of a wide range of oncoproteins leads to the disruption of multiple oncogenic signaling pathways, resulting in potent anti-cancer activity in a variety of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of HSP90-targeted therapies. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial for its successful translation into a therapeutic agent for cancer patients.

References

- 1. immunostep.com [immunostep.com]

- 2. researchgate.net [researchgate.net]

- 3. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifaceted intervention by the Hsp90 inhibitor ganetespib (STA-9090) in cancer cells with activated JAK/STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Zelavespib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zelavespib (PU-H71) is a potent, second-generation, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation.[1][2] By inhibiting the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these oncogenic client proteins.[1][3] This targeted disruption of multiple signaling pathways simultaneously underscores the therapeutic potential of this compound in various malignancies. Furthermore, this compound exhibits preferential binding to the activated, tumor-associated form of HSP90, which exists in a high-affinity, multi-chaperone complex known as the epichaperome.[4][5] This selectivity may contribute to a wider therapeutic window compared to first-generation HSP90 inhibitors.[3]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this agent.

Pharmacokinetics

This compound has been evaluated in both preclinical animal models and human clinical trials. A key characteristic of its pharmacokinetic profile is its prolonged retention in tumor tissue compared to plasma and other non-diseased tissues.[1]

Preclinical Pharmacokinetics

In preclinical studies using mouse xenograft models, this compound demonstrated rapid clearance from plasma and most normal tissues, with a half-life of approximately 2.65 to 5.03 hours.[2] In stark contrast, the tumor half-life was significantly longer, estimated to be around 60 hours.[1] This extended tumor residence time is a critical aspect of its pharmacology, suggesting that intratumoral drug concentrations remain at therapeutic levels long after plasma concentrations have declined.[6]

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice [2]

| Tissue | Mean Terminal Half-life (T1/2) (hours) |

| Plasma | 4.38 |

| Lung | 3.37 |

| Heart | 3.10 |

| Muscle | 5.03 |

| Bone | 2.84 |

| Brain | 2.65 |

| Tumor (MDA-MB-468) | ~60 [1] |

Clinical Pharmacokinetics

A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[4] The study confirmed a manageable safety profile and provided key human pharmacokinetic data.

Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose) [4]

| Parameter | Value |

| Mean Terminal Half-life (T1/2) | 8.4 ± 3.6 hours |

| Time to Maximum Concentration (Tmax) | ~1 hour (end of 1-hour infusion) |

| Maximum Concentration (Cmax) | Dose-dependent |

| Area Under the Curve (AUC0-∞) | Dose-dependent |

The study demonstrated a linear relationship between the administered dose and both Cmax and AUC, indicating predictable exposure with increasing doses.[4] The mean plasma half-life in humans was consistent with the preclinical data observed in mice.[2][4]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of HSP90 and the subsequent degradation of its client proteins. These effects have been characterized in both in vitro and in vivo models.

In Vitro Pharmacodynamics

This compound is a potent inhibitor of HSP90 with a half-maximal inhibitory concentration (IC50) of 51 nM.[7] It has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC).[7]

Table 3: In Vitro Activity of this compound in Cancer Cell Lines [7]

| Cell Line | Cancer Type | IC50 (nM) | Effect at 1 µM |

| MDA-MB-468 | TNBC | 65 | 80% cell killing |

| MDA-MB-231 | TNBC | 140 | 65% cell killing |

| HCC-1806 | TNBC | 87 | 80% cell killing |

Treatment with this compound leads to a dose-dependent degradation of key oncogenic client proteins.[7]

Table 4: In Vitro Client Protein Degradation by this compound (MDA-MB-231 cells) [7]

| Client Protein | Concentration | % Decrease |

| EGFR | 75 mg/kg (in vivo) | 80% |

| HER3 | 75 mg/kg (in vivo) | 95% |

| Raf-1 | 75 mg/kg (in vivo) | 99% |

| Akt | 75 mg/kg (in vivo) | 80% |

| p-Akt | 75 mg/kg (in vivo) | 65% |

| IRAK-1 | 0.5 µM | ~84% |

| TBK1 | 1 µM | ~90% |

In Vivo Pharmacodynamics

In vivo studies have corroborated the potent anti-tumor activity of this compound. In a mouse xenograft model using MDA-MB-231 cells, administration of this compound at 75 mg/kg resulted in a 96% inhibition of tumor growth.[7] This was accompanied by a significant reduction in tumor cell proliferation, a decrease in activated Akt, and a substantial increase in apoptosis.[7] A hallmark of HSP90 inhibition is the induction of the heat shock response, leading to the upregulation of chaperones like HSP70. This has been observed in response to this compound treatment and can serve as a pharmacodynamic biomarker of target engagement.[6]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a common method for assessing the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 MDA-MB-231 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 75 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to the desired dosing schedule (e.g., daily or three times a week).

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits the HSP90 chaperone cycle.

Caption: A typical workflow for evaluating this compound.

Conclusion

This compound is a promising HSP90 inhibitor with a distinct pharmacokinetic profile characterized by prolonged tumor retention. Its potent pharmacodynamic effects, leading to the degradation of multiple oncoproteins, have been demonstrated in a variety of preclinical models. The data summarized in this guide provide a solid foundation for further research into the clinical applications of this compound and for the development of rational combination therapies. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers aiming to investigate this and similar targeted agents.

References

- 1. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

Zelavespib (PU-H71): A Technical Guide to its Impact on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zelavespib (also known as PU-H71), a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). It delves into the core mechanism of action, its profound effects on critical oncogenic signaling pathways, and detailed experimental methodologies.

Introduction: The Role of Hsp90 in Cancer and the Advent of this compound

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.[1][2][3] In cancer cells, Hsp90 is overexpressed and essential for stabilizing numerous oncoproteins that drive tumor initiation, progression, and survival.[4][5] These client proteins are key components of signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][2] Consequently, inhibiting Hsp90 has emerged as a promising therapeutic strategy to simultaneously dismantle multiple oncogenic networks.[1][5]

This compound is a purine-based, potent, and selective inhibitor of Hsp90.[6] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[4] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90-dependent client proteins, resulting in a broad-spectrum anti-cancer activity.[4]

Core Mechanism of Action of this compound

The primary mechanism of this compound involves the competitive inhibition of ATP binding to Hsp90. This seemingly simple action triggers a cascade of events within the cancer cell:

-

Inhibition of Chaperone Function: Without ATP, the Hsp90 chaperone cycle is arrested, leaving client proteins in an unstable, unfolded, or misfolded state.

-

Client Protein Degradation: These destabilized oncoproteins are recognized by the cellular quality control machinery and are targeted for degradation via the ubiquitin-proteasome pathway.[4]

-

Simultaneous Pathway Disruption: By promoting the degradation of multiple client proteins, this compound effectively shuts down several key signaling pathways that are critical for the cancer cell's survival and proliferation.[5]

Caption: Core mechanism of this compound action on Hsp90.

Impact on Key Oncogenic Signaling Pathways

This compound's efficacy stems from its ability to concurrently inhibit multiple signaling cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Akt is a well-established Hsp90 client protein.[7]

-

Effect of this compound: Treatment with this compound leads to the dose-dependent degradation of Akt.[6] This inactivation of Akt signaling results in decreased cell survival and the induction of apoptosis.[6] In some cellular contexts, Hsp90 inhibition can paradoxically lead to a transient activation of Akt, mediated by Src kinase, before the eventual degradation of Akt protein.[8]

Caption: this compound-mediated disruption of the PI3K/Akt pathway.

The Ras/Raf/MEK/ERK (MAPK) pathway is crucial for cell proliferation, differentiation, and survival.[9] Key kinases in this pathway, such as Raf-1, are Hsp90 client proteins.

-

Effect of this compound: this compound treatment causes the degradation of Raf-1, which in turn blocks the downstream signaling cascade, leading to reduced ERK phosphorylation.[6] This disruption contributes to the anti-proliferative effects of the drug.

Caption: this compound-mediated disruption of the MAPK/ERK pathway.

This compound's impact extends to numerous other oncoproteins and pathways, including:

-

Receptor Tyrosine Kinases: EGFR, HER3, and c-Kit are degraded, shutting down their respective signaling pathways.[6]

-

Cell Cycle Regulators: CDK1 and Chk1 levels are reduced, leading to cell cycle arrest, particularly in the G2/M phase.[6]

-

NF-κB Signaling: this compound causes a proteasome-mediated reduction in IRAK-1 and TBK1, resulting in a significant decrease in NF-κB activity.[6]

-

JAK/STAT Pathway: As JAK kinases are Hsp90 clients, their inhibition disrupts STAT signaling, which is crucial for many hematological and solid tumors.[10]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Concentration | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 51 nM | N/A | [11] |

| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 65 nM | N/A | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 140 nM | N/A | [6] |

| HCC-1806 | Triple-Negative Breast Cancer | IC50 | 87 nM | N/A | [6] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Kill | 80% | 1 µM | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Kill | 65% | 1 µM | [6] |

| HCC-1806 | Triple-Negative Breast Cancer | Cell Kill | 80% | 1 µM | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Invasion Suppression | 90% | 1 µM | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | NF-κB Activity Reduction | ~84% | 0.5 µM | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | NF-κB Activity Reduction | ~90% | 1 µM | [6] |

Table 2: In Vivo Efficacy and Biomarker Modulation

| Tumor Model | Treatment | Outcome | Biomarker Change | Reference |

| MDA-MB-231 | 75 mg/kg, daily | 100% complete response | EGFR ↓80%, HER3 ↓95%, Raf-1 ↓99%, Akt ↓80%, p-Akt ↓65% | [6] |

| MDA-MB-231 | 75 mg/kg, 3x/week | 96% tumor growth inhibition | Activated Akt ↓85%, Apoptosis ↑6-fold | [6] |

Detailed Experimental Protocols

The following are representative methodologies for studying the effects of this compound.

-

Cell Lines: Human cancer cell lines (e.g., MDA-MB-468, MDA-MB-231) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is added to the media at the desired final concentrations. Control cells are treated with an equivalent volume of the solvent.

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, Raf-1, ERK, GAPDH).

-

Washing & Secondary Antibody: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical experimental workflow for Western blotting.

-

Cell Implantation: Athymic nude mice are subcutaneously injected in the flank with a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) in a medium/Matrigel mixture.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to the specified dose and schedule (e.g., 75 mg/kg, daily). The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

This compound demonstrates potent anti-cancer activity by targeting Hsp90, a critical node in oncogenic signaling. Its ability to induce the degradation of a broad range of oncoproteins, including key components of the PI3K/Akt and MAPK pathways, provides a multi-pronged attack on cancer cell survival and proliferation. The quantitative data from preclinical models strongly support its therapeutic potential. Current and future research will continue to explore its efficacy in various cancer types, potential combination therapies to overcome resistance, and the identification of predictive biomarkers to select patient populations most likely to respond to treatment.[4] The ongoing clinical trials, such as the Phase 2 study in myeloproliferative neoplasms, will be crucial in defining the clinical utility of this compound.[12][13]

References

- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hsp90 inhibition transiently activates Src kinase and promotes Src-dependent Akt and Erk activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

In vitro efficacy of Zelavespib in breast cancer cell lines

An In-Depth Technical Guide to the In Vitro Efficacy of Zelavespib in Breast Cancer Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as PU-H71) is a potent, synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1][2][3] The inhibition of Hsp90 presents a compelling therapeutic strategy by simultaneously disrupting multiple signaling pathways essential for tumor growth, proliferation, and survival.[3][4] This document provides a comprehensive technical overview of the in vitro efficacy of this compound in breast cancer cell lines, with a particular focus on Triple-Negative Breast Cancer (TNBC). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Mechanism of Action

Hsp90 is a chaperone protein that facilitates the proper folding, stabilization, and activation of a wide array of client proteins, many of which are critical components of cancer-promoting signaling pathways.[3] These clients include receptor tyrosine kinases, signaling intermediates, and transcription factors.[3][5] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[4] This leads to the proteasome-mediated degradation of Hsp90 client proteins, resulting in the suppression of tumor cell proliferation, invasion, and survival, and the induction of apoptosis.[4][6]

Quantitative In Vitro Efficacy Data

This compound demonstrates potent activity against a range of breast cancer cell lines, particularly those of the aggressive triple-negative subtype.

Table 1: IC₅₀ Values of this compound in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Breast Cancer Subtype | IC₅₀ (nM) | Citation(s) |

| MDA-MB-468 | Triple-Negative | 51 - 65 | [1][2][6] |

| HCC-1806 | Triple-Negative | 87 | [6] |

| MDA-MB-231 | Triple-Negative | 140 | [6] |

Table 2: Cytotoxic and Cellular Effects of this compound

Summary of key in vitro effects of this compound at specified concentrations and time points.

| Effect | Cell Line | Concentration | Result | Citation(s) |

| Cell Killing | MDA-MB-468 | 1 µM | 80% reduction in initial cell population | [6] |

| MDA-MB-231 | 1 µM | 65% reduction in initial cell population | [6] | |

| HCC-1806 | 1 µM | 80% reduction in initial cell population | [6] | |

| Cell Cycle Arrest | MDA-MB-468 | 1 µM (24h) | 69% of cells in G2-M phase | [6] |

| NF-κB Activity | MDA-MB-231 | 0.5 µM | ~84% reduction | [6] |

| MDA-MB-231 | 1 µM | ~90% reduction | [6] | |

| Cell Invasion | MDA-MB-231 | 1 µM | 90% suppression | [6] |

Table 3: Effect of this compound on Hsp90 Client Protein Expression

This compound treatment leads to a dose-dependent degradation or inactivation of key tumor-driving molecules.[6]

| Client Protein | Function | Effect of this compound | Citation(s) |

| EGFR, IGF1R, HER3 | Receptor Tyrosine Kinases (Growth) | Degradation / Inactivation | [6] |

| Raf-1 | Kinase (Proliferation) | Degradation / Inactivation | [6] |

| Akt | Kinase (Survival) | Degradation / Inactivation | [6] |

| CDK1, Chk1 | Cell Cycle Regulation | Reduction in expression | [6] |

| Bcl-xL | Anti-Apoptotic Protein | Downregulation | [6] |

| IRAK-1, TBK1 | Kinases (NF-κB Pathway) | Proteasome-mediated reduction | [6] |

Detailed Experimental Protocols

The following sections describe the methodologies used to generate the in vitro data presented above.

Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded at a density of 8 x 10³ cells per well in 100 µL of medium in black, 96-well microtiter plates.[6]

-

Treatment: After allowing cells to adhere, they are treated with this compound at various concentrations or with a vehicle control (DMSO).[6]

-

Incubation: Plates are incubated for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere.

-

Assay Procedure:

-

Plates are equilibrated to room temperature for approximately 30 minutes.[6]

-

100 µL of CellTiter-Glo® reagent is added to each well.[6]

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Plates are incubated at room temperature for 10-15 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition: Luminescence is recorded using a microplate reader. The signal is proportional to the amount of ATP and, therefore, to the number of viable cells in the well.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-EGFR) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to confirm equal protein loading across lanes.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

-

Cell Preparation: Cells are seeded and treated with this compound as required. Following treatment, both adherent and floating cells are collected.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C.

-

Staining: The fixed cells are washed to remove ethanol and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence from the DNA dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram that displays the number of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The in vitro data robustly demonstrates that this compound is a highly potent inhibitor of breast cancer cell growth, particularly in triple-negative models. Its ability to induce degradation of multiple key oncoproteins leads to significant cytotoxic effects, cell cycle arrest at the G2-M phase, and potent inhibition of cell invasion. These findings underscore the therapeutic potential of Hsp90 inhibition as a strategy to combat aggressive breast cancers. While these in vitro results are promising, further investigation, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic efficacy and safety profile of this compound in breast cancer patients.[2][7] The combination of this compound with other therapeutic agents, such as chemotherapy or targeted therapies, may also represent a promising avenue to overcome drug resistance and improve patient outcomes.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant-Based HSP90 Inhibitors in Breast Cancer Models: A Systematic Review [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Safety and efficacy of HSP90 inhibitor ganetespib for neoadjuvant treatment of stage II/III breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heat-shock protein enables tumor evolution and drug resistance in breast cancer | Whitehead Institute [wi.mit.edu]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of Zelavespib: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelavespib (also known as PU-H71) is a potent, purine-scaffold, second-generation inhibitor of Heat Shock Protein 90 (HSP90). Preclinical investigations have demonstrated its significant anti-tumor activity across a range of solid tumor models, both in vitro and in vivo. By selectively binding to the ATP pocket of HSP90, this compound disrupts the chaperone's function, leading to the degradation of numerous oncogenic client proteins. This action results in the simultaneous inhibition of multiple signaling pathways critical for cancer cell growth, proliferation, survival, and invasion. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, efficacy data in solid tumors, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone essential for the conformational stability and function of a wide array of client proteins.[1] Many of these client proteins are key drivers of oncogenesis. Inhibition of HSP90 by this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.[2] This results in the disruption of critical signaling pathways that promote tumor cell proliferation and survival.[2]

Key client proteins and pathways affected by this compound include:

-

Receptor Tyrosine Kinases: EGFR, HER3[3]

-

Downstream Signaling Molecules: Raf-1, Akt, p-Akt[3]

-

Cell Cycle Regulators: CDK1, Chk1

-

Apoptosis Regulators: Bcl-xL

-

Inflammatory Pathways: IRAK-1, TBK1, leading to reduced NF-κB activity.

This multi-targeted approach allows this compound to overcome the redundancy often seen in cancer signaling networks.

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy: In Vitro Studies

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a panel of solid tumor cell lines. Notably, it has shown significant efficacy in triple-negative breast cancer (TNBC) models.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| MDA-MB-468 | Triple-Negative Breast Cancer | 51, 65 | Potent growth suppression and induction of cell death.[3] A 1 µM concentration killed 80% of the initial cell population. |

| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | A 1 µM concentration killed 65% of the initial cell population and suppressed cell invasion by 90%. |

| HCC-1806 | Triple-Negative Breast Cancer | 87 | A 1 µM concentration killed 80% of the initial cell population. |

| Various | Melanoma, Cervix, Colon, Liver, Lung | N/A | This compound-induced ER stress triggers apoptosis in these cancer cell types, but not in normal human fibroblasts.[3] |

Table 1: In Vitro Activity of this compound in Solid Tumor Cell Lines

Preclinical Efficacy: In Vivo Studies

Animal models have corroborated the potent anti-tumor activity of this compound observed in vitro. Studies using human tumor xenografts in immunodeficient mice have shown significant tumor growth inhibition and even complete responses.

| Tumor Model | Dosing Regimen | Results |

| MDA-MB-231 Xenograft | 75 mg/kg, i.p., alternate day schedule | 100% complete response ; tumors were reduced to scar tissue after 37 days.[3] This was accompanied by a significant reduction in oncoproteins: EGFR (80%), HER3 (95%), Raf-1 (99%), Akt (80%), and p-Akt (65%).[3] |

| MDA-MB-231 Xenograft | 75 mg/kg, i.p., 3 times per week | 96% inhibition of tumor growth .[3] This was associated with a 60% reduction in tumor cell proliferation, an 85% decline in activated Akt, and a 6-fold increase in apoptosis.[3] |

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model

Preclinical Pharmacokinetics and Metabolism

While a complete preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profile for this compound is not extensively detailed in publicly available literature, metabolic stability studies have been conducted using liver microsomes from various species.[4] These studies are crucial for predicting the metabolic fate of a drug candidate in humans.

A first-in-human study reported that a metabolic pathway for this compound was established using these preclinical microsome studies.[4][5] In the clinical setting, following intravenous administration, this compound exhibited a mean terminal half-life (T1/2) of approximately 8.4 hours.[6]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the method used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Exponentially growing cells (e.g., MDA-MB-231) are seeded into black, 96-well microtiter plates at a density of 8 x 10³ cells per well in 100 µL of medium.

-

Compound Treatment: Cells are incubated with either vehicle control (DMSO) or varying concentrations of this compound for the specified duration (e.g., 72 hours) at 37°C. Each condition is performed in triplicate.

-

Lysis and Luminescence: Plates are equilibrated to room temperature for approximately 30 minutes. 100 µL of CellTiter-Glo® reagent is added to each well.

-

Signal Stabilization: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 15 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence, which is proportional to the amount of ATP present and thus the number of viable cells, is read using a plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for assessing the in vivo efficacy of this compound.

Figure 2: Experimental Workflow for an In Vivo Xenograft Study.

Western Blot Analysis for Biomarker Modulation

-

Tissue/Cell Lysis: Tumor tissues or treated cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., EGFR, p-Akt, Akt, GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for solid tumors. Its mechanism of action, which involves the simultaneous disruption of multiple oncogenic pathways through HSP90 inhibition, provides a robust rationale for its use in cancers reliant on these signaling networks. Potent in vitro cytotoxicity and significant in vivo efficacy, particularly in models of triple-negative breast cancer, highlight its therapeutic potential. Further investigation into its preclinical ADME profile and continued evaluation in various solid tumor contexts are warranted to fully define its clinical utility.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Zelavespib: A Technical Guide to its Impact on Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelavespib (PU-H71) is a potent, selective, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[2][3][4] By inhibiting Hsp90's ATP-binding pocket, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.[2] This targeted disruption of multiple oncogenic drivers simultaneously results in potent anti-proliferative and pro-apoptotic effects in various cancer models. This guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates cell cycle progression and induces apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Hsp90 Inhibition

Hsp90 is overexpressed in numerous cancer types and exhibits a higher affinity for inhibitors like this compound in tumor cells compared to normal cells.[5] This is attributed to its assembly into a high-affinity, multichaperone complex in the stressed environment of a cancer cell.[5] this compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and hydrolysis, a process essential for its chaperone function.[2] Consequently, Hsp90 client proteins, which include critical cell cycle regulators and anti-apoptotic factors, are destabilized and targeted for ubiquitination and degradation by the proteasome.[2][3]

Impact on Cell Cycle Progression

This compound treatment leads to significant cell cycle arrest, primarily at the G1 and G2/M phases, depending on the cancer cell type.[2] This effect is a direct consequence of the degradation of key Hsp90 client proteins that govern cell cycle checkpoints.

Key Client Proteins and Pathways

-

G2/M Arrest: this compound induces a robust G2/M arrest by promoting the degradation of proteins essential for mitotic entry.[5] This includes:

-

CDK1 (Cyclin-Dependent Kinase 1): The master regulator of the G2/M transition. Its degradation prevents cells from entering mitosis.[6][7]

-

Chk1 (Checkpoint Kinase 1): A crucial kinase that, when active, prevents entry into mitosis in response to DNA damage. Its degradation can lead to mitotic catastrophe.[6]

-

Cdc25C: The phosphatase that activates the CDK1/Cyclin B complex. Hsp90 inhibition leads to its proteasomal degradation, preventing CDK1 activation.[5]

-

-

G1 Arrest: In other contexts, Hsp90 inhibition can cause a G1-phase arrest through the downregulation of:

Quantitative Data: Cell Cycle Arrest

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-468 (TNBC) | 1 µM this compound (PU-H71) for 24h | Increase in G2/M phase population to 69% | [6] |

| H2052 (Mesothelioma) | 1-2 µM 17-AAG (Hsp90 inhibitor) for 24h | Significant accumulation of cells in the G1 phase | [2] |

| 211H (Mesothelioma) | 1-2 µM 17-AAG (Hsp90 inhibitor) for 24h | Significant accumulation of cells in the G1 phase | [2] |

| A549 (Lung Cancer) | Geldanamycin (Hsp90 inhibitor) | Dose-dependent induction of G2/M arrest | [5] |

| H226B (Lung Cancer) | Geldanamycin (Hsp90 inhibitor) | Dose-dependent induction of G2/M arrest | [5] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, through multiple converging mechanisms.[1] The degradation of anti-apoptotic client proteins and the activation of cellular stress responses are central to this process.

Key Apoptotic Pathways

-

Intrinsic (Mitochondrial) Pathway: This is a primary route for this compound-induced apoptosis.[6]

-

Akt Inactivation: Akt is a key survival kinase and an Hsp90 client protein. Its degradation upon this compound treatment de-represses pro-apoptotic signals.[2][6]

-

Bcl-xL Downregulation: The anti-apoptotic protein Bcl-xL is destabilized, shifting the balance of Bcl-2 family proteins towards pro-apoptotic members (like Bax/Bak).[6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[9][10]

-

-

ER Stress and the Unfolded Protein Response (UPR): this compound treatment can generate endoplasmic reticulum (ER) stress.[6] This activates the UPR, leading to the upregulation of the pro-apoptotic transcription factor CHOP.[6]

-

NF-κB Pathway Inhibition: In certain contexts, this compound leads to the degradation of IRAK-1 and TBK1, kinases upstream of the pro-survival NF-κB pathway.[6] This results in a significant reduction in NF-κB activity and the expression of its anti-apoptotic target genes.[6]

-

Caspase Activation: Both the intrinsic and ER stress pathways converge on the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and -7).[6][11] These proteases are responsible for the systematic dismantling of the cell.[9][11]

Quantitative Data: Apoptosis Induction

| Cell Line | Treatment | Effect | Reference |

| MDA-MB-468 (TNBC) | 1 µM this compound (PU-H71) | Kills 80% of the initial cell population | [6] |

| MDA-MB-231 (TNBC) | 1 µM this compound (PU-H71) | Kills 65% of the initial cell population | [6] |

| HCC-1806 (TNBC) | 1 µM this compound (PU-H71) | Kills 80% of the initial cell population | [6] |

| MDA-MB-231 (Xenograft) | 75 mg/kg this compound (3x/week) | 6-fold increase in apoptosis in tumors | [6] |

| MDA-MB-231 (TNBC) | 0.5 - 1 µM this compound (PU-H71) | 84-90% reduction in NF-κB activity | [6] |

Experimental Protocols & Workflow

The following are standard methodologies for assessing the impact of this compound on cell cycle and apoptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., MDA-MB-468, A549) in appropriate culture medium (e.g., DMEM with 10% FBS) in 6-well plates or 10 cm dishes.

-

Incubation: Culture cells at 37°C in a humidified 5% CO₂ incubator until they reach 60-70% confluency.

-

Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 0.25-2 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate for the specified duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

-

Harvest Cells: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms with cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Harvest Cells: Collect all cells, including the supernatant, as apoptotic cells may detach. Wash with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.

-

Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) and separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Akt, cleaved Caspase-3, Bcl-xL, β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

This compound demonstrates significant anti-cancer efficacy by targeting the molecular chaperone Hsp90, a critical node in oncogenic signaling. Its mechanism of action involves the simultaneous degradation of multiple client proteins essential for cell cycle progression and survival. This leads to potent induction of cell cycle arrest, primarily at the G1 or G2/M checkpoints, and triggers apoptosis through the intrinsic mitochondrial pathway, ER stress, and inhibition of pro-survival signaling like the NF-κB pathway. The data presented underscore the therapeutic potential of this compound, and the detailed protocols provide a framework for its continued investigation in preclinical and clinical research settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hsp90 inhibitors cause G2/M arrest associated with the reduction of Cdc25C and Cdc2 in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]